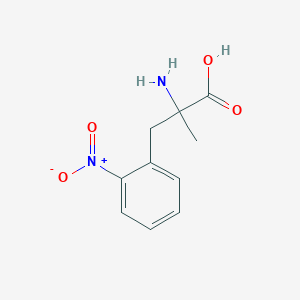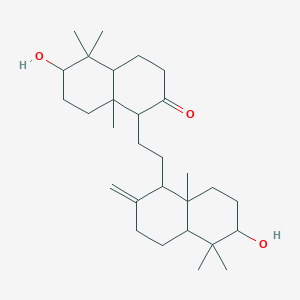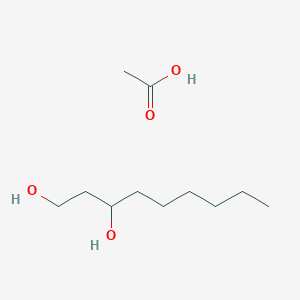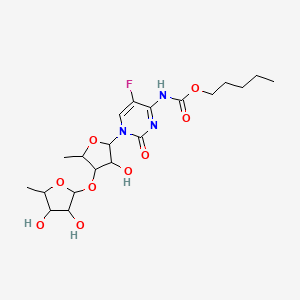
Capecitabine USP Impurity G
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3’-O-(5’-DEOXY-ALPHA-D-RIBOFURANOSYL) CAPECITABINE: is a derivative of capecitabine, a chemotherapeutic agent used primarily in the treatment of various cancers. This compound is characterized by its unique molecular structure, which includes a deoxy-alpha-D-ribofuranosyl moiety. It is often used as an analytical material in pharmaceutical research .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3’-O-(5’-DEOXY-ALPHA-D-RIBOFURANOSYL) CAPECITABINE involves multiple steps, starting from capecitabine. The key steps include the protection of hydroxyl groups, glycosylation, and deprotection. The reaction conditions typically involve the use of solvents like dichloromethane and reagents such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) for glycosylation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification techniques. The use of high-performance liquid chromatography (HPLC) is common for ensuring the purity of the final product .
化学反应分析
Types of Reactions: 3’-O-(5’-DEOXY-ALPHA-D-RIBOFURANOSYL) CAPECITABINE undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, often involving reagents like sodium azide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride.
Substitution: Sodium azide, trimethylsilyl trifluoromethanesulfonate (TMSOTf).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxy derivatives .
科学研究应用
Chemistry: In chemistry, 3’-O-(5’-DEOXY-ALPHA-D-RIBOFURANOSYL) CAPECITABINE is used as a reference standard for analytical methods, including HPLC and mass spectrometry .
Biology: In biological research, this compound is used to study the metabolic pathways of capecitabine and its derivatives. It helps in understanding the pharmacokinetics and pharmacodynamics of chemotherapeutic agents .
Medicine: Medically, it is used in the development and testing of new chemotherapeutic drugs. Its unique structure allows for the exploration of new drug delivery mechanisms and therapeutic targets .
Industry: In the pharmaceutical industry, this compound is used for quality control and assurance in the production of capecitabine and its derivatives .
作用机制
The mechanism of action of 3’-O-(5’-DEOXY-ALPHA-D-RIBOFURANOSYL) CAPECITABINE involves its conversion to 5-fluorouracil (5-FU) in the body. 5-FU inhibits thymidylate synthase, leading to the disruption of DNA synthesis and cell division. This results in the apoptosis of rapidly dividing cancer cells .
相似化合物的比较
Capecitabine: The parent compound, used widely in chemotherapy.
5-Fluorouracil (5-FU): The active metabolite of capecitabine.
Tegafur: Another prodrug of 5-FU used in cancer treatment.
Uniqueness: 3’-O-(5’-DEOXY-ALPHA-D-RIBOFURANOSYL) CAPECITABINE is unique due to its specific deoxy-alpha-D-ribofuranosyl moiety, which influences its pharmacokinetic properties and metabolic pathways. This uniqueness allows for targeted research and development in the field of chemotherapeutics .
属性
分子式 |
C20H30FN3O9 |
|---|---|
分子量 |
475.5 g/mol |
IUPAC 名称 |
pentyl N-[1-[4-(3,4-dihydroxy-5-methyloxolan-2-yl)oxy-3-hydroxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate |
InChI |
InChI=1S/C20H30FN3O9/c1-4-5-6-7-30-20(29)23-16-11(21)8-24(19(28)22-16)17-14(27)15(10(3)31-17)33-18-13(26)12(25)9(2)32-18/h8-10,12-15,17-18,25-27H,4-7H2,1-3H3,(H,22,23,28,29) |
InChI 键 |
VTELESLWOUWJLQ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCOC(=O)NC1=NC(=O)N(C=C1F)C2C(C(C(O2)C)OC3C(C(C(O3)C)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


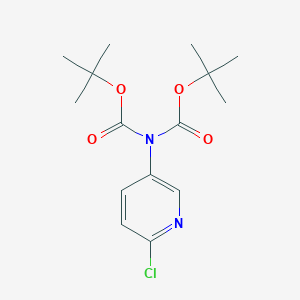
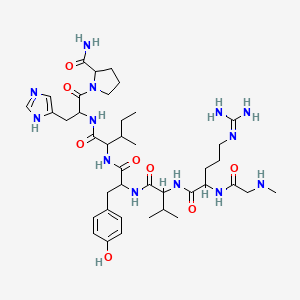

![4-[4-(Trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid hydrochloride](/img/structure/B12326714.png)
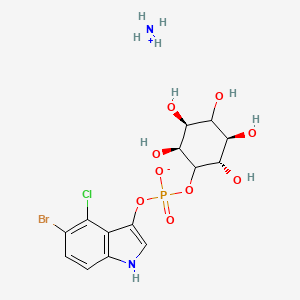
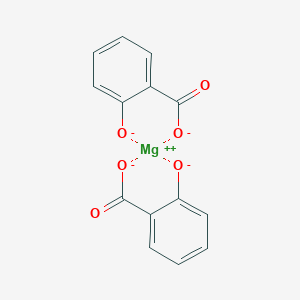
![N-[5-[2-(3,5-dimethoxyphenyl)ethyl]pyrazolidin-3-yl]-4-(3,5-dimethylpiperazin-1-yl)benzamide](/img/structure/B12326745.png)
![1,2-Pyrrolidinedicarboxylic acid, 2-[(3-nitrophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-](/img/structure/B12326752.png)
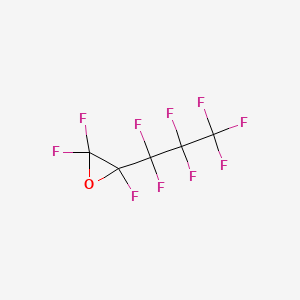
![3-[1-(3,5-difluorobenzyl)-1H-indol-3-yl]acrylic acid](/img/structure/B12326755.png)
